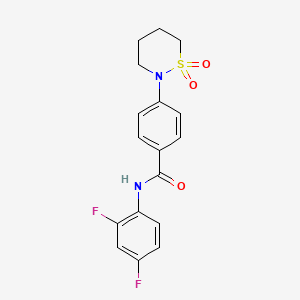![molecular formula C19H21BN2O4S B2878621 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2058052-40-5](/img/structure/B2878621.png)
1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is an organic compound often involved in the field of medicinal chemistry. This compound contains a pyrrolopyridine ring, which is a bicyclic structure, attached to a phenylsulfonyl group and a dioxaborolan group.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically starts with the formation of the pyrrolopyridine core through a cyclization reaction involving a suitable precursor.
Step 2: The phenylsulfonyl group is then introduced using sulfonylation, typically with phenylsulfonyl chloride under basic conditions.
Step 3: Finally, the dioxaborolan group is incorporated using a borylation reaction, often involving bis(pinacolato)diboron in the presence of a catalyst like a palladium complex.
Industrial Production Methods:
Industrial scale production involves optimizing these steps for high yield and purity. Catalysts, solvents, and temperature conditions are carefully controlled to enhance the efficiency of each step.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the dioxaborolan group to form boronic acids.
Reduction: The pyrrolopyridine moiety can be hydrogenated under catalytic conditions.
Substitution: It can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the dioxaborolan moiety acts as a boron source.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide in the presence of a base can be used.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Palladium catalysts with aryl halides for cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Hydrogenated pyrrolopyridine derivatives.
Substitution: Various substituted aryl compounds.
科学的研究の応用
Chemistry:
Utilized in Suzuki-Miyaura coupling reactions for the creation of complex organic molecules. Biology:
Used as a molecular probe in biological assays due to its boronic acid derivatives. Medicine:
Investigated for potential as a pharmaceutical intermediate in the synthesis of therapeutic compounds. Industry:
Employed in materials science for the production of advanced materials due to its structural properties.
作用機序
1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through its reactivity in coupling reactions. The dioxaborolan group facilitates the formation of boronic acids, which are crucial intermediates in many organic syntheses. The phenylsulfonyl group adds stability and affects the electronic properties of the compound, aiding in its role in various reactions.
類似化合物との比較
1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness:
The presence of both the phenylsulfonyl group and the dioxaborolan group in this specific configuration gives 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine unique reactivity and stability compared to its analogs. This allows for a broad range of applications, especially in cross-coupling reactions where both functional groups play a critical role.
Happy to dive deeper into any of these sections!
特性
IUPAC Name |
1-(benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-12-14-10-11-22(17(14)21-13-15)27(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIGIMAICWTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)
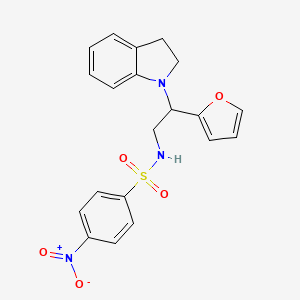
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)
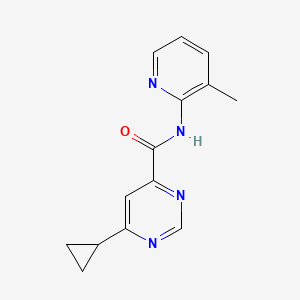
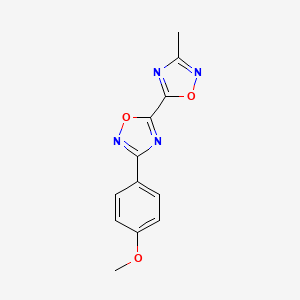
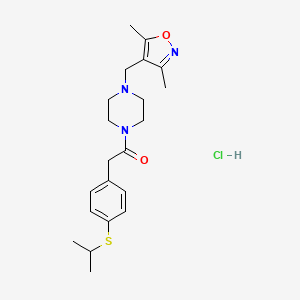
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
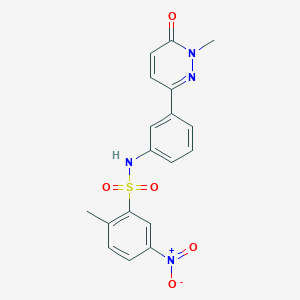
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)
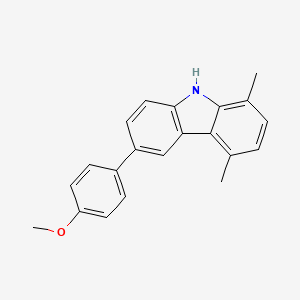
![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)
